molecular formula C8H10N4 B13613908 n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine

Cat. No.: B13613908
M. Wt: 162.19 g/mol
InChI Key: KDKRQWBDKWHGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine stands out due to its unique combination of photophysical properties and synthetic versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-methyl-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C8H10N4/c1-9-4-7-5-10-8-2-3-11-12(8)6-7/h2-3,5-6,9H,4H2,1H3

InChI Key

KDKRQWBDKWHGON-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN2C(=CC=N2)N=C1

Origin of Product

United States

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